N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide
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Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide is a synthetic organic compound characterized by the presence of a piperazine ring, a thiophene ring, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methylpiperazine with a suitable thiophene derivative under controlled conditions to form an intermediate compound.
Coupling Reaction: This intermediate is then subjected to a coupling reaction with a propionyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the amide group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran, under reflux conditions.
Substitution: Alkyl halides or acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the amide group, potentially leading to amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)ethyl)propionamide: Lacks the thiophene ring, which may alter its biological activity.
N-(2-(piperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide: Lacks the methyl group on the piperazine ring, potentially affecting its pharmacokinetic properties.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide is unique due to the combination of the piperazine and thiophene rings, which may confer specific biological activities and pharmacological properties not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-14(18)15-10-13(12-4-9-19-11-12)17-7-5-16(2)6-8-17/h4,9,11,13H,3,5-8,10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXFBXWBYUBPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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